molecular formula C10H13FO3 B14768383 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol

3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol

Cat. No.: B14768383
M. Wt: 200.21 g/mol
InChI Key: NALFADYXYFXTAQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is an organic compound that features a fluorinated aromatic ring and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol typically involves the reaction of 2-fluoro-5-methoxyphenol with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenoxy)propanal or 3-(2-Fluoro-5-methoxyphenoxy)propanone.

    Reduction: Formation of reduced aromatic derivatives.

    Substitution: Formation of substituted phenoxypropanol derivatives.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s solubility and reactivity, further contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

3-(2-fluoro-5-methoxyphenoxy)propan-1-ol

InChI

InChI=1S/C10H13FO3/c1-13-8-3-4-9(11)10(7-8)14-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

NALFADYXYFXTAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)OCCCO

Origin of Product

United States

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